N-(carboxymethyl)thiazolium bromide

Description

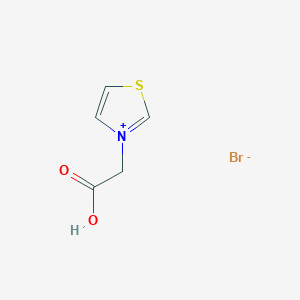

N-(Carboxymethyl)thiazolium bromide is a quaternary ammonium compound featuring a thiazolium ring substituted with a carboxymethyl group at the nitrogen atom. This structural motif confers unique physicochemical properties, such as enhanced solubility in polar solvents and the ability to act as a complexing agent in electrochemical systems . Its synthesis typically involves alkylation of thiazole derivatives with bromoacetate precursors under mild conditions, as seen in analogous thiazolium bromide syntheses . The compound has garnered attention in energy storage research, particularly in zinc-bromine (Zn/Br) flow batteries, where it functions as a bromine-complexing agent (BCA) to mitigate bromine volatility and improve battery efficiency .

Properties

IUPAC Name |

2-(1,3-thiazol-3-ium-3-yl)acetic acid;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.BrH/c7-5(8)3-6-1-2-9-4-6;/h1-2,4H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIZTRJYTXUROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=[N+]1CC(=O)O.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-Phenacylthiazolium Bromide (PTB)

- Structure : Substituted with a phenacyl group (C₆H₅COCH₂) at the thiazolium nitrogen.

- Function : Acts as an advanced glycation end-product (AGE) cross-link breaker, reducing vascular complications in diabetic models .

- Key Data :

- Comparison : Unlike N-(carboxymethyl)thiazolium bromide, PTB lacks a carboxylate group, limiting its solubility in aqueous systems but enhancing lipid membrane permeability for tissue targeting.

Alagebrium (ALT-711)

- Structure : 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)thiazolium chloride.

- Function : Second-generation AGE cross-link breaker with clinical relevance in reversing vascular stiffness .

- Key Data :

- Comparison : The methyl and phenyl substituents in alagebrium improve metabolic stability compared to this compound, which may degrade under acidic conditions due to its labile carboxymethyl group.

Methylethylmorpholinium Bromide (MEM-Br)

- Structure : N-Methyl-N-ethylmorpholinium bromide.

- Function : Conventional BCA in Zn/Br batteries, forming stable polybromide complexes .

- Key Data :

- Comparison : this compound outperforms MEM-Br in reducing immiscible phase volume by 30% during polybromide formation, attributed to its carboxylate-enhanced solubility .

1-(2-Carboxymethyl)-1-Methylmorpholin-1-ium Bromide

- Structure : Morpholinium derivative with a carboxymethyl substituent.

- Function : Reduces bromine phase separation in flow batteries .

- Key Data :

Ionic Liquids and Catalysts

N-Dodecylthiazolium Bromide

- Structure : Thiazolium ring with a dodecyl chain at nitrogen.

- Function : Antimicrobial agent and catalyst in organic synthesis .

- Key Data :

- Comparison : The long alkyl chain in N-dodecylthiazolium bromide enhances lipophilicity for antimicrobial action, whereas the carboxymethyl group in this compound favors hydrophilic applications.

Imidazo[2,1-b]thiazolium Bromides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.